![molecular formula C7H14BNO3 B14698655 3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane CAS No. 17805-81-1](/img/structure/B14698655.png)
3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane is a heterocyclic compound that incorporates boron, nitrogen, and oxygen within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane typically involves the reaction of boric acid with tris(2-aminoethyl)amine, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of solvents such as ethanol and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Various halogenating agents under controlled temperatures.
Major Products Formed
Oxidation: Formation of boronic acids.
Reduction: Formation of borohydrides.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane involves its interaction with molecular targets through internal σ-donation to the empty p orbital of boron. This interaction can affect various pathways, including those related to enzyme inhibition and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Similar structure but with silicon instead of boron.
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Contains a methoxy group and silicon.
1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Contains a phenyl group and silicon
Properties
CAS No. |
17805-81-1 |
|---|---|
Molecular Formula |
C7H14BNO3 |
Molecular Weight |
171.00 g/mol |
IUPAC Name |
3-methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C7H14BNO3/c1-7-6-9-2-4-10-8(12-7)11-5-3-9/h7H,2-6H2,1H3 |
InChI Key |
DISZJRPUSUZWSJ-UHFFFAOYSA-N |
Canonical SMILES |
B12OCCN(CCO1)CC(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



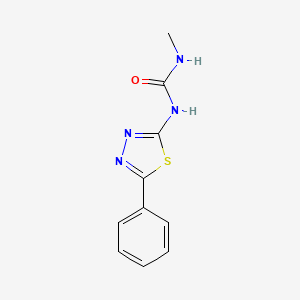
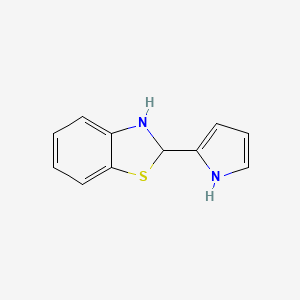
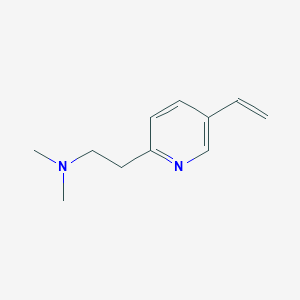
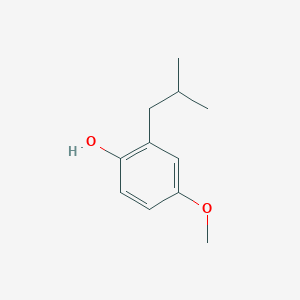
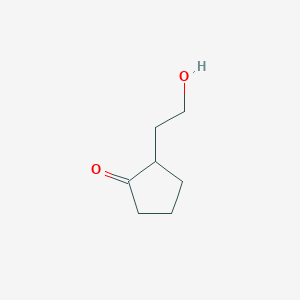
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
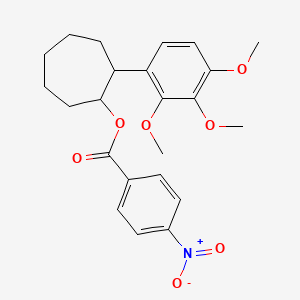
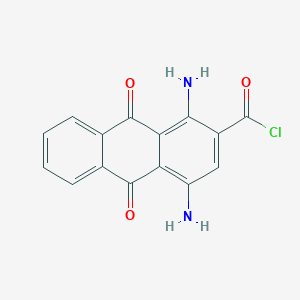
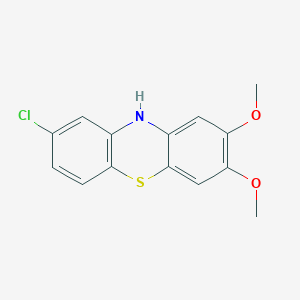
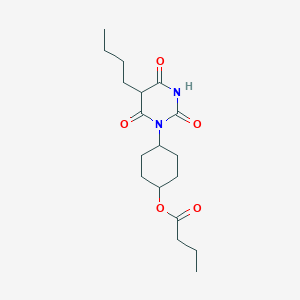
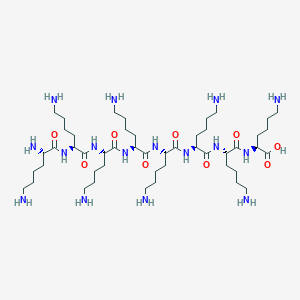
![Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl-](/img/structure/B14698666.png)
